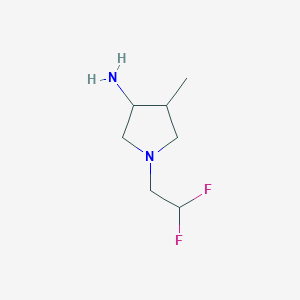
4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine is a synthetic organic compound with a unique structure that includes a pyrrolidine ring substituted with a methyl group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine typically involves the reaction of 4-methylpyrrolidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include methanol, ethanol, and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the pure compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(2,2-difluoroethyl)-2-pyrrolidinamine
- 4-Methyl-1-(2,2-difluoroethyl)-3-piperidinamine
- 4-Methyl-1-(2,2-difluoroethyl)-3-azetidinamine
Uniqueness
4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H14F2N2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H14F2N2/c1-5-2-11(3-6(5)10)4-7(8)9/h5-7H,2-4,10H2,1H3 |
InChI Key |
UKIWBXAKUJQVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















